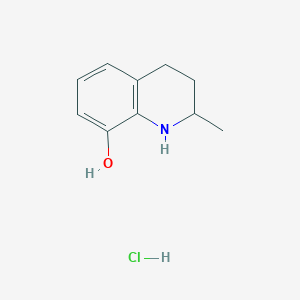

![molecular formula C11H13N3O2 B1288635 Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 35220-24-7](/img/structure/B1288635.png)

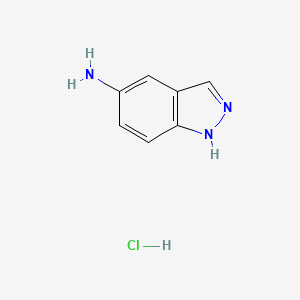

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

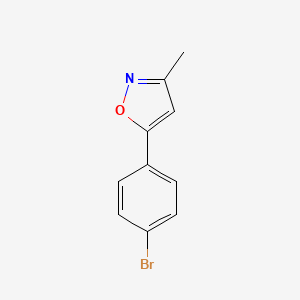

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from various amino esters or carboxylates. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a compound with a similar structure, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Although the exact synthesis of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by intramolecular hydrogen bonding and planar ring systems, as seen in related compounds such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate . Density Functional Theory (DFT) studies, including molecular electrostatic potential and frontier molecular orbitals, are often used to investigate the molecular structure and confirm the conformational stability of these compounds .

Chemical Reactions Analysis

Compounds with the imidazo[1,2-a]pyridine moiety can undergo various chemical reactions to form new heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be transformed into related fused heterocyclic systems through reactions with different reagents . These reactions are crucial for diversifying the chemical space and enhancing the biological relevance of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often elucidated through spectroscopic data and elemental analysis. The molecular structures are confirmed using techniques such as X-ray diffraction, which provides insights into the conformation and stability of the molecules . The reactivity and potential biological activity of these compounds can be inferred from their chemical structures and the presence of functional groups capable of engaging in biological interactions.

科学的研究の応用

Anti-inflammatory and Analgesic Activities

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has been studied for its potential in pharmacology, particularly in relation to anti-inflammatory and analgesic properties. A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate, demonstrated notable anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For instance, it contributed to the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates and subsequent conversion into carboxylic acids, which were evaluated for similar pharmacological activities (Abignente et al., 1984). It was also involved in creating novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating its versatility in synthetic organic chemistry (Bakhite et al., 2005).

Synthesis of Pyrido[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a derivative of ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate, was utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its potential in creating complex organic structures (Lebedˈ et al., 2012).

Building Fused Triazines

The compound's role extends to the construction of fused triazines, a type of planar, angular tri-heterocycle with potential biological activity. This application was demonstrated through the synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Synthesis of Benzo[4,5]Thiazolo-[3,2-a] Pyridine Derivatives

Research also includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These derivatives, synthesized through various chemical reactions involving ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate, were characterized by elemental analysis and spectroscopic data, indicating its utility in producing novel chemical entities (Mohamed, 2021).

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate and similar compounds may have promising future applications in drug discovery research .

特性

IUPAC Name |

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHVYNZCSZKUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611249 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |

CAS RN |

35220-24-7 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)